Home > Products > Building Blocks P11313 > 8-Azabicyclo[3.2.1]octan-2-ol
8-Azabicyclo[3.2.1]octan-2-ol - 1408075-80-8

8-Azabicyclo[3.2.1]octan-2-ol

Catalog Number: EVT-1628596
CAS Number: 1408075-80-8
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-exo(Acetyoxy)-8-azabicyclo[3.2.1]octan-2-exo-ol

1.1. Compound Description: This compound is a synthetic target in a study focusing on the total synthesis of natural alkaloids []. Its structure contains an acetate group at the 6-exo position and a hydroxyl group at the 2-exo position of the 8-azabicyclo[3.2.1]octane skeleton.

8-Methyl-2β-hydroxy-8-azabicyclo[3.2.1]octane-6-exo-carbonitrile

2.1. Compound Description: This compound serves as a key intermediate in the synthesis of 6-exo(Acetyoxy)-8-azabicyclo[3.2.1]octan-2-exo-ol []. It features a methyl group at the 8 position, a hydroxyl group at the 2β position, and a nitrile group at the 6-exo position of the 8-azabicyclo[3.2.1]octane core.

8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)

3.1. Compound Description: SCH 221510 is a novel, orally active Nociceptin Opioid Receptor (NOP) agonist []. It exhibits anxiolytic-like effects in animal models. Its structure features a complex substituent at the 8 position, a phenyl group at the 3 position, and a hydroxyl group at the 3 position of the 8-azabicyclo[3.2.1]octane scaffold.

N-Substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols

4.1. Compound Description: This refers to a series of compounds explored as potential dopamine D2-like receptor ligands []. The core structure consists of an 8-azabicyclo[3.2.1]octane with an aryl group at the 3 position and a hydroxyl group at the 3 position. The nitrogen atom at the 8 position is substituted with various groups to investigate structure-activity relationships.

8-Methyl-8-azabicyclo[3.2.1]octan-1-ol (Physoperuvine)

5.1. Compound Description: Physoperuvine is a naturally occurring alkaloid synthesized from 4-aminocycloheptanones []. It exists predominantly in its bicyclic tautomeric form, featuring a methyl group at the 8 position and a hydroxyl group at the 1 position of the 8-azabicyclo[3.2.1]octane ring system.

4-Aminocyclohept-2-enones

6.1. Compound Description: These compounds are intermediates in the synthesis of Physoperuvine and related derivatives []. They are described as reactive and preferentially exist in their monocyclic tautomeric forms.

7.1. Compound Description: These derivatives are prepared to modulate the reactivity and tautomeric preferences of the parent 4-aminocycloheptanones and 4-aminocyclohept-2-enones []. They are predominantly isolated as the monocyclic tautomers.

5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

8.1. Compound Description: PQR620 is a potent and selective mTORC1/2 inhibitor with potential applications in cancer and neurological disorders []. It exhibits significant brain penetration and antitumor effects.

9.1. Compound Description: These two compounds are isomers, differing in the orientation of the hydroxyl group at the 3 position of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold. Both isomers feature two benzyl groups at the 2α and 4α positions [].

4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide (PZ-1150)

10.1. Compound Description: PZ-1150 is a potent 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties. Its metabolism has been extensively studied in vitro and in silico [].

(±)-8-Oxa-3-azabicyclo[3.2.1]octane-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptane-6-thione

11.1. Compound Description: These bicyclic thiones are synthesized as potential synthons for novel heteroaryl-annulated bicyclic morpholines [].

(1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

12.1. Compound Description: This compound represents an enantioselective approach to the tropane skeleton, a class of alkaloids closely related to 8-Azabicyclo[3.2.1]octan-2-ol [].

1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol

13.1. Compound Description: This compound features a trioxabicyclo[3.2.1]octane core, with benzyl and ethyl alcohol substituents []. Its synthesis involves the selective reduction of a keto ozonide.

2,4-Bis(arylmethino)-8-butyl-8-azabicyclo[3.2.1]octan-3-ones

14.1. Compound Description: This series of compounds were synthesized and investigated for their potential cholagogic or antitumor activity []. The core structure is an 8-butyl-8-azabicyclo[3.2.1]octan-3-one with various arylmethino substituents at positions 2 and 4.

(±)-Monomorine I

15.1. Compound Description: (±)-Monomorine I is a natural product synthesized using a chiral synthon derived from 8-azabicyclo[3.2.1]octan-3-one []. The synthesis involves an asymmetric α-ketonic cleavage reaction.

exo- and endo-2-Aminomethylbicyclo[3.2.1]octan-2-ol

16.1. Compound Description: These isomers are investigated in a study focusing on the stereochemistry of ring enlargements in bridged systems []. They are subjected to nitrous acid deamination, and their reactions are compared to the diazomethane ring enlargement of bicyclo[3.2.1]octan-2-one.

N-Aryltropan-3-ones (8-Aryl-8-azabicyclo[3.2.1]octan-3-ones)

17.1. Compound Description: This series of compounds was studied for the effects of through-bond interactions on their conformation and structure []. The core structure consists of an 8-azabicyclo[3.2.1]octan-3-one with various aryl substituents at the 8 position.

6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate (Azaprophen)

18.1. Compound Description: Azaprophen is a potent antimuscarinic agent with a significantly higher potency than atropine []. It features a 6-methyl-6-azabicyclo[3.2.1]octane core with a hydroxyl group at the 3α position and a 2,2-diphenylpropionate ester group.

2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones

19.1. Compound Description: These compounds are synthesized via a two-step process involving aldol condensation of tropinone with various aryl aldehydes, followed by dehydration []. They feature an arylmethylidene substituent at the 2 position of the 8-methyl-8-azabicyclo[3.2.1]octan-3-one core.

2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

20.1. Compound Description: These compounds are prepared using a novel synthetic method involving aldol condensation in a low-concentration aqueous NaOH solution []. The study focuses on optimizing the reaction conditions to selectively obtain the desired 2-substituted products.

Spiro-β-lactams with an 8-azabicyclo[3.2.1]octan-3-one ring

21.1. Compound Description: These compounds represent a novel class of spiro-β-lactams incorporating the 8-azabicyclo[3.2.1]octan-3-one moiety []. The Staudinger reaction is employed as a key step in their synthesis.

8-Benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones

22.1. Compound Description: Three isomeric forms of these compounds, differing in their relative and absolute configurations, have been structurally characterized using X-ray crystallography []. They feature a benzyl group at the 8 position, a (4-bromophenyl)(hydroxy)methyl substituent at the 2 position, and a carbonyl group at the 3 position of the 8-azabicyclo[3.2.1]octane ring system.

(2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

23.1. Compound Description: This chiral compound, characterized by X-ray crystallography, provides insights into the absolute configuration and structural features of substituted 8-azabicyclo[3.2.1]octan-3-ones [].

24.1. Compound Description: This refers to a group of 8-azabicyclo[3.2.1]oct-2-ene derivatives that have been labeled with markers for use in diagnostics, specifically in in vivo receptor imaging (neuroimaging) [].

(2E,4E)-8-Methyl-2,4-bis(3-thienylmethyl­ene)-8-aza­bicyclo­[3.2.1]octan-3-one

25.1. Compound Description: This compound, characterized by X-ray crystallography, results from the base-catalyzed Aldol condensation of tropinone with thio­phene-3-carboxaldehyde []. It features two (E)-3-thienylmethyl­ene substituents at the 2 and 4 positions of the 8-methyl-8-azabicyclo[3.2.1]octan-3-one core.

26.1. Compound Description: MDL 72222 is an antagonist at neuronal 5-HT receptors []. Structurally, it comprises an 8-methyl-8-azabicyclo[3.2.1]octane core linked to a 3,5-dichlorobenzoate group through an ester bond at the 3 position.

5-Aryl-3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3,4-oxadiazol-2(3H)-one derivatives

27.1. Compound Description: This series of compounds has been developed and patented for potential therapeutic applications [].

3-Heteroaryl-8H-8-azabicyclo(3.2.1)oct-2-enes

28.1. Compound Description: This group of compounds consists of enantiomers of 3-heteroaryl-8H-8-azabicyclo(3.2.1)oct-2-ene, which have been identified as potential inhibitors of monoamine neurotransmitter reuptake [].

2β-Acyl-3β-aryl-8-azabicyclo[3.2.1]octanes

29.1. Compound Description: This series of compounds represents a novel class of tropane analogs synthesized using a rhodium-catalyzed reaction []. These analogs were designed to explore their binding affinity for dopamine and serotonin transporters.

30.1. Compound Description: These compounds were used in a study investigating secondary deuterium kinetic isotope effects in solvolysis reactions []. The study aimed to understand the mechanisms of solvolysis for these bicyclic and cyclic systems.

1′-[2-(Difluoromethoxy)benzyl]-2′H,5′H-spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-diones

31.1. Compound Description: This series of novel spiro-hydantoin derivatives incorporates the 8-azabicyclo[3.2.1]octane moiety and was designed for potential anticonvulsant activity [].

N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

32.1. Compound Description: PF-232798 is a potent and selective CCR5 antagonist developed for the treatment of HIV []. It exhibits an improved absorption profile and retains activity against a maraviroc-resistant HIV-1 strain.

8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic Acid (SD-1008)

33.1. Compound Description: SD-1008 is a novel Janus kinase 2 (JAK2) inhibitor identified through a cell-based screening assay []. It exhibits anti-cancer properties by inhibiting STAT3 activation and enhancing chemotherapy sensitivity in ovarian cancer cells.

6- and 7-Hydroxy-8-azabicyclo[3.2.1]octanes

34.1. Compound Description: These compounds, specifically designed as cocaine analogs, were synthesized and evaluated for their binding affinity to dopamine and serotonin transporters [].

3β-Aryl-8-azabicyclo[3.2.1]octanes

35.1. Compound Description: This series of compounds was synthesized using a rhodium-catalyzed reaction and evaluated for their binding affinity and selectivity for the serotonin transporter site [].

[3H]-1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide ([3H]-9)

36.1. Compound Description: [3H]-9 is a tritium-labeled radioligand designed for studying 5HT3 receptors [].

(1R,2R,3R,5S)-3-(3-Chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one

37.1. Compound Description: This compound, featuring an 8-oxa-6-azabicyclo[3.2.1]octane core, was synthesized and structurally characterized using X-ray crystallography [].

6-Azabicyclo[3.2.1]octan-4-one

38.1. Compound Description: This compound is synthesized through a rearrangement reaction of a 2-azabicyclo[2.2.2]octane derivative [].

2-Carbomethoxy-3β-substituted tropanes

39.1. Compound Description: This class of compounds was investigated for their epimerization kinetics and thermodynamics using base-catalyzed deuterium incorporation and molecular modeling techniques [].

Overview

8-Azabicyclo[3.2.1]octan-2-ol, also known as endo-8-azabicyclo[3.2.1]octan-2-ol, is a bicyclic organic compound belonging to the tropane alkaloid family. It features a nitrogen atom integrated within its bicyclic framework, contributing to its unique structural and functional properties. This compound is of considerable interest in medicinal chemistry due to its biological activity and its utility as a precursor in the synthesis of various pharmaceuticals.

Source and Classification

8-Azabicyclo[3.2.1]octan-2-ol can be sourced from natural products or synthesized through multiple chemical pathways. It is classified under bicyclic amines, specifically as a tropane derivative, which are known for their diverse pharmacological effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-azabicyclo[3.2.1]octan-2-ol typically involves several methods:

  1. Enantioselective Construction: This method utilizes acyclic precursors that undergo enantioselective reactions to form the bicyclic structure.
  2. Desymmetrization: Achiral tropinone derivatives can be desymmetrized to yield the desired stereochemical configuration.
  3. Hydrogenation: Industrial synthesis may involve the hydrogenation of isopropyl nor-tropinone using active nickel as a catalyst, which facilitates the formation of the bicyclic core.
  4. Addition and Condensation Reactions: A common synthetic route includes the condensation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by decarboxylation to yield the target compound .
Chemical Reactions Analysis

Reactions and Technical Details

8-Azabicyclo[3.2.1]octan-2-ol can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation using agents such as tempo oxoammonium tetrafluoroborate.
  2. Reduction: Reduction reactions are commonly performed via hydrogenation techniques, often utilizing active nickel as a catalyst.
  3. Substitution Reactions: The bicyclic framework allows for substitution at different positions depending on the reagents and conditions applied .

Common Reagents and Conditions

Common reagents used in reactions involving 8-azabicyclo[3.2.1]octan-2-ol include:

  • Tempo oxoammonium tetrafluoroborate for oxidation.
  • Active nickel for hydrogenation processes.
Mechanism of Action

Process and Data

The mechanism of action for 8-azabicyclo[3.2.1]octan-2-ol primarily involves its interaction with biological targets, particularly in the central nervous system due to its structural similarity to other tropane alkaloids. It may act on neurotransmitter systems, influencing pathways associated with cognition, mood, and motor control.

Research indicates that derivatives of this compound can exhibit significant pharmacological activities, making them valuable in drug development efforts targeting neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

8-Azabicyclo[3.2.1]octan-2-ol is characterized by:

  • A melting point that typically ranges around 70°C.

Chemical Properties

The compound is soluble in polar solvents like water and ethanol due to its hydroxyl group, which enhances its reactivity in various chemical transformations.

Applications

Scientific Uses

8-Azabicyclo[3.2.1]octan-2-ol serves multiple roles in scientific research:

  1. Pharmaceutical Synthesis: It acts as a key intermediate in synthesizing tropane alkaloids known for their therapeutic properties.
  2. Medicinal Chemistry: Researchers utilize this compound to develop new drugs targeting various health conditions, including pain management and neurological disorders.
  3. Organic Synthesis: Due to its unique structure, it is employed as a building block for constructing other complex nitrogen-containing heterocycles like piperidines and pyrrolidines .

Properties

CAS Number

1408075-80-8

Product Name

8-Azabicyclo[3.2.1]octan-2-ol

IUPAC Name

8-azabicyclo[3.2.1]octan-2-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2

InChI Key

AOYUQKRGAQMSJV-UHFFFAOYSA-N

SMILES

C1CC2C(CCC1N2)O

Canonical SMILES

C1CC2C(CCC1N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.